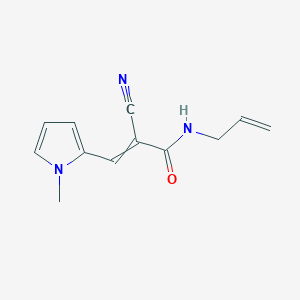

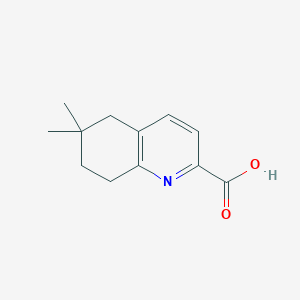

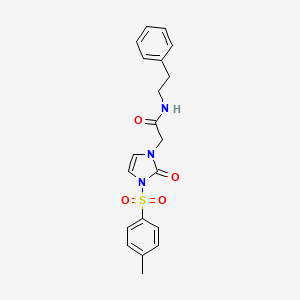

![molecular formula C16H14N2O2S2 B2622395 4-methoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 941967-16-4](/img/structure/B2622395.png)

4-methoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-methoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are heterocyclic compounds that have been studied for their diverse biological activities . This specific compound is not widely described in the literature, but it can be inferred that it shares some properties with other benzothiazoles .

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves coupling substituted 2-amino benzothiazoles with other compounds . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

Benzothiazoles, including “this compound”, are characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Benzothiazoles have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . These activities are often evaluated using in vitro methods .Mechanism of Action

The mechanism of action of 4-methoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide involves its interaction with the CB1 and CB2 receptors in the body. When this compound binds to these receptors, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 and CB2 receptors can lead to a variety of physiological effects, including changes in appetite, pain sensation, and inflammation.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects on the body. This compound has been shown to increase appetite, reduce pain sensation, and decrease inflammation. This compound has also been shown to have potential neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide in lab experiments is that it is a synthetic compound, which means that it can be produced in a controlled manner and with a high degree of purity. This makes it easier for researchers to study the effects of this compound on the body without the interference of other compounds that may be present in natural cannabinoids.

One limitation of using this compound in lab experiments is that it is a relatively new compound, which means that there is still much to be learned about its effects on the body. Additionally, the fact that this compound is a synthetic compound means that it may not accurately reflect the effects of natural cannabinoids found in the cannabis plant.

Future Directions

There are many potential future directions for research involving 4-methoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide. One area of interest is the potential therapeutic uses of this compound, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to better understand the effects of this compound on the body and to identify any potential side effects or risks associated with its use. Finally, there is a need for continued research into the development of new synthetic cannabinoids that could have potential therapeutic uses.

Synthesis Methods

The synthesis of 4-methoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide involves several steps, including the reaction of 2-aminothiophenol with 6-bromo-2-chlorobenzoic acid, followed by the reaction of the resulting product with 4-methoxybenzoyl chloride. The final step involves the reaction of the intermediate product with methylthio magnesium bromide. The resulting product is this compound, which is a white powder that is soluble in organic solvents.

Scientific Research Applications

4-methoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide has been used in scientific research to study the effects of cannabinoids on the body. This compound has been shown to interact with the CB1 and CB2 receptors in the body, which are responsible for regulating various physiological processes such as appetite, pain, and inflammation. This compound has been used to study the effects of cannabinoids on these processes and to identify potential therapeutic uses for this compound.

properties

IUPAC Name |

4-methoxy-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S2/c1-20-11-5-3-10(4-6-11)15(19)18-16-17-13-8-7-12(21-2)9-14(13)22-16/h3-9H,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMJDCOAWJLEPPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

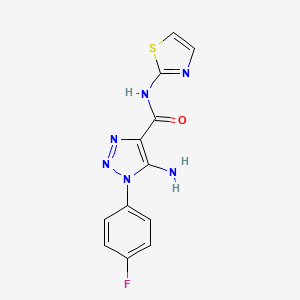

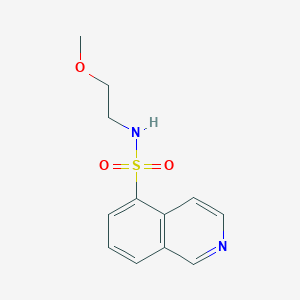

![1-(1-Methyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecan-8-yl)prop-2-en-1-one](/img/structure/B2622320.png)

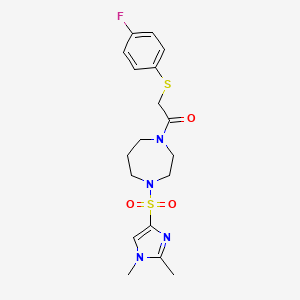

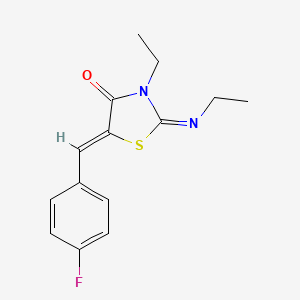

![(E)-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2-phenylethene-1-sulfonamide](/img/structure/B2622321.png)

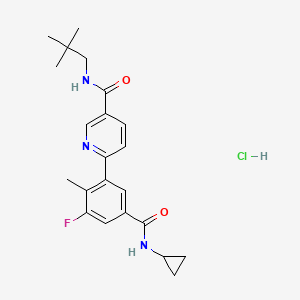

![(2E)-3-(2-chlorophenyl)-2-cyano-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2622322.png)

![Methyl 3-[(2-chloro-4-nitrophenoxy)methyl]benzoate](/img/structure/B2622333.png)

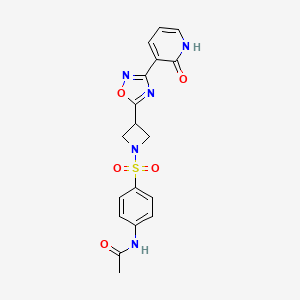

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2622335.png)